2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
Description
The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide features a fused [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a methyl group at position 1 and a ketone at position 4. The acetamide side chain is linked to a 3-(methylthio)phenyl group, which introduces sulfur-based hydrophobicity.
Properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZPOBMHKUHSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Precursor Synthesis
The synthesis begins with ortho-phenylenediamine (1 ), which undergoes condensation with oxalic acid in refluxing aqueous HCl to yield 2,3-dihydroxyquinoxaline (2 ) (75–82% yield). Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours produces 2,3-dichloroquinoxaline (3 ) (89–93% yield).
Table 1: Reaction Parameters for Quinoxaline Chlorination
| Parameter | Condition |
|---|---|
| Temperature | 110°C |
| Reagent | POCl₃ (excess) |
| Reaction Time | 6–8 hours |
| Yield | 89–93% |
Hydrazinolysis and Cyclization
Treatment of 3 with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 80°C for 4 hours generates 3-hydrazinoquinoxaline (4 ) (78–85% yield). Cyclization with triethyl orthoformate (HC(OEt)₃) in acetic acid at 120°C for 12 hours forms the triazolo[4,3-a]quinoxaline scaffold (5 ) (70–75% yield). Alternative protocols using DBU (1,8-diazabicycloundec-7-ene) at room temperature achieve comparable yields (68–72%) while avoiding high temperatures.
Substituent Introduction: Methyl Group at N1
Alkylation Strategies
The 1-methyl group is introduced via N-alkylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 6 hours (82–88% yield). Recent methods employ Mitsunobu conditions (triphenylphosphine [TPP] and diisopropyl azodicarboxylate [DIAD]) with methanol as the nucleophile, achieving 90–94% yields at room temperature.
Table 2: Comparative Analysis of Methylation Methods
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Traditional Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 82–88% |
| Mitsunobu Reaction | TPP, DIAD, MeOH, RT | 90–94% |
Acetamide Side Chain Installation
Nucleophilic Acyl Substitution
The methylene-linked acetamide group is introduced via nucleophilic substitution of chloride in 5-chlorotriazoloquinoxaline (6 ) with 3-(methylthio)aniline. Reaction in acetonitrile at 80°C for 8 hours with triethylamine (Et₃N) as a base provides the intermediate 7 (65–70% yield).
Coupling via Active Esters
Alternative protocols activate the carboxylic acid as a mixed carbonate using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in THF. Subsequent coupling with 3-(methylthio)aniline at 0°C to RT achieves 75–80% yields.
Final Functionalization: Methylthio Group Optimization
Thioether Formation
The 3-(methylthio)phenyl group is installed via Ullmann-type coupling using copper(I) iodide (CuI) and L-proline as a ligand in DMSO at 100°C for 12 hours (60–65% yield). Alternatively, nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) in DMF at 120°C for 6 hours provides 70–75% yields but requires rigorous anhydrous conditions.
Eco-Compatible Methodologies
Metal-Free Cycloaddition
A Huisgen [3+2] cycloaddition between in situ-generated azides and alkynols constructs the triazole ring without metal catalysts. This method operates at room temperature in THF/water mixtures, achieving 68–72% yields and reducing heavy metal waste.
Chemical Reactions Analysis
Cyclization Reactions
The triazoloquinoxaline scaffold is synthesized via cyclization of precursor molecules. Key steps involve:
-
Condensation of 1,2-diaminoquinoxaline derivatives with carbonyl-containing reagents to form the triazole ring .
-
Acid- or base-catalyzed intramolecular cyclization to stabilize the fused heterocyclic system .
Table 1: Cyclization Conditions
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 1,2-Diaminoquinoxaline + Ketone | H₂SO₄ | 80–100 | 65–78 | |
| Bromoacetylpyrazole + Thiol | Triethylamine | Reflux | 76–85 |
Nucleophilic Substitution
The acetamide side chain and methylthio group participate in nucleophilic reactions:
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Amide bond hydrolysis under acidic/basic conditions to regenerate the carboxylic acid.
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Thioether oxidation with H₂O₂ or mCPBA converts the methylthio (-SMe) group to sulfoxide (-SO-) or sulfone (-SO₂-) .
Table 2: Methylthio Group Reactivity
| Reagent | Product | Conditions | Application |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 2 h | Bioactivity modulation |
| mCPBA | Sulfone derivative | DCM, 0°C → RT | Enhanced solubility |
Cross-Coupling Reactions
The aromatic quinoxaline ring undergoes palladium-catalyzed coupling:
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Suzuki-Miyaura reactions with arylboronic acids to introduce substituents at the 2- or 3-positions .
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Buchwald-Hartwig amination for N-arylation of the triazole nitrogen .
Table 3: Catalytic Coupling Examples
| Reaction Type | Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenyl | 82 | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 2-Aminopyridine | 75 |
Condensation and Functionalization
The carbonyl group at position 4 participates in:
Key Observation : Derivatives with electron-withdrawing groups on the phenylacetamide moiety show enhanced stability in polar solvents.
Biological Activity Modulation
Structural modifications impact pharmacological properties:
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Methylthio-to-sulfone oxidation increases antimicrobial potency by improving membrane permeability .
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Acetamide hydrolysis generates metabolites with reduced cytotoxicity .
Stability and Degradation
-
Photodegradation : Exposure to UV light causes cleavage of the triazole ring, forming quinoxaline-2,3-dione intermediates.
-
Thermal stability : Decomposes above 250°C via retro-Diels-Alder pathways .
This compound’s reactivity is leveraged in medicinal chemistry for designing kinase inhibitors and antimicrobial agents . Further studies are needed to explore its catalytic applications and structure-activity relationships.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoloquinoxaline compounds exhibit significant antimicrobial properties. For example, compounds similar to 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the aromatic rings and substituents can enhance antimicrobial potency .
| Compound | Antimicrobial Activity | MIC (µg/ml) |
|---|---|---|
| 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide | Significant against M. smegmatis | 6.25 |
| Similar derivatives | Effective against P. aeruginosa | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives have shown promising results against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action often involves inhibition of specific kinases or pathways critical for tumor growth and proliferation .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| HeLa | 2.85 ± 0.74 | Cell cycle arrest |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazoloquinoxaline derivatives for their antibacterial activity against multiple pathogens. The results indicated that structural modifications significantly influenced their effectiveness, with certain compounds achieving low MIC values indicative of potent antimicrobial activity.
Case Study 2: Anticancer Screening
Another research effort focused on assessing the anticancer properties of synthesized triazolo[4,3-a]quinoxaline derivatives against various cancer cell lines using MTT assays. The findings highlighted that specific substitutions on the quinoxaline core enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Mechanism of Action
The mechanism of action of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves interaction with specific molecular targets, potentially including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application being investigated.
Comparison with Similar Compounds
Chlorophenyl-Substituted Derivatives
Close analogs include:
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (Molecular formula: C₁₈H₁₄ClN₅O₂; Mass: 367.793 g/mol) .
- N-(3-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (RN: 1358414-85-3) .
Key Differences :
- Substituent Position: The target compound has a methylthio (-SMe) group at the phenyl ring’s meta-position, whereas analogs feature chloro (-Cl) groups at para- or meta-positions.
- Molecular Weight : The methylthio group (MW: 47.11 g/mol) contributes marginally less to molecular weight than chlorine (MW: 35.45 g/mol), but its larger van der Waals radius may enhance hydrophobic interactions .
Quinazolinone-Based Thioacetamides
Compounds such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Melting point: 269.0°C) share an acetamide side chain but differ in core structure:
- Core Heterocycle: Quinazolinones (two-nitrogen system) versus triazoloquinoxalines (three-nitrogen system). The additional nitrogen in the target compound may enhance π-π stacking or hydrogen-bonding capacity.
- Substituents: Sulfamoyl (-SO₂NH₂) groups in quinazolinones introduce hydrogen-bonding sites, contrasting with the methylthio group’s nonpolar character .
Comparative Data Table
Biological Activity
The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its therapeutic potential.
Chemical Structure
The compound features a triazoloquinoxaline core, which is known for its diverse biological activities. The structural components include:
- A triazole ring that contributes to its interaction with biological targets.
- A quinoxaline moiety linked to an acetamide group, which enhances its solubility and bioavailability.
- A methylthio phenyl group that may influence its pharmacokinetic properties.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of triazoloquinoxalines possess significant cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have demonstrated IC50 values in the micromolar range against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells .
- Antimicrobial Properties : Some derivatives have displayed potent antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as evidenced by its ability to inhibit pro-inflammatory cytokines in vitro .
Anticancer Studies
A series of studies focused on the anticancer properties of triazoloquinoxaline derivatives have yielded promising results. For instance:
- A study assessed the cytotoxic effects of related compounds on MCF-7 cells, revealing significant growth inhibition with IC50 values ranging from 0.15 to 0.83 μM for structurally similar compounds .
- Another research highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against several pathogens:
- In vitro tests demonstrated effectiveness against both gram-positive and gram-negative bacteria, with some derivatives showing comparable activity to standard antibiotics like ketoconazole .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anti-inflammatory Mechanisms
The anti-inflammatory effects were studied using cell culture models:
- Compounds exhibited the ability to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have focused on the synthesis and evaluation of this compound's derivatives:
- Synthesis and Evaluation : A study synthesized various analogs and tested their biological activities, leading to the identification of several potent compounds with improved efficacy against cancer cells .
- Mechanistic Studies : Research involving mechanistic studies demonstrated that certain derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what factors influence yield and purity?
The synthesis typically involves cyclization of triazoloquinoxaline precursors followed by functionalization with methylthiophenyl and acetamide groups. Key steps include:
- Core formation : Cyclization under acidic/basic conditions using reagents like POCl₃ or K₂CO₃ to form the triazoloquinoxaline scaffold .
- Acetamide coupling : Amidation via carbodiimide-mediated reactions (e.g., EDCI/HOBt) to attach the 3-(methylthio)phenyl group . Yield optimization requires strict temperature control (60–80°C), anhydrous solvents (DMF, THF), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methyl group at δ 2.5 ppm, quinoxaline protons at δ 7.3–8.1 ppm) .
- HPLC-MS : To verify molecular weight (C₂₀H₁₇N₅O₂S, ~403.45 g/mol) and detect impurities (<2%) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) .
Q. How can researchers screen this compound for biological activity in vitro?
Standard protocols involve:
- Cell viability assays : MTT or CellTiter-Glo® against cancer lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PI3K) or cyclooxygenase (COX) isoforms .
- Dose-response curves : IC₅₀ calculations using non-linear regression models (e.g., GraphPad Prism) .
Q. What strategies address poor solubility in aqueous buffers during biological testing?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Prodrug modification : Introduce phosphate or PEG groups to enhance hydrophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?
SAR focuses on modifying substituents:
- Triazole/quinoxaline core : Methyl or ethyl groups at position 1 enhance metabolic stability .
- 3-(Methylthio)phenyl : Fluorine or methoxy substitutions improve target affinity (e.g., COX-2 inhibition) .
Table 1 : Substituent Effects on Enzyme Inhibition
| Substituent | Target | Inhibition (%) | Reference |
|---|---|---|---|
| -F | COX-2 | 82 | |
| -OCH₃ | PI3K | 68 | |
| -SCH₃ | HDAC | 55 |
Q. How should researchers resolve contradictions in biological data across structural analogs?
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify cross-reactivity .
- Molecular dynamics : Simulate binding interactions (e.g., AutoDock Vina) to explain potency variations .
Q. What mechanistic studies elucidate the compound’s interaction with enzyme targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for target proteins .
- X-ray crystallography : Resolve co-crystal structures (e.g., with PI3Kγ) to identify critical hydrogen bonds .
- Metabolomics : Track downstream effects via LC-MS/MS to map pathway modulation (e.g., apoptosis markers) .
Q. What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?
- Scalability : Transition from batch to continuous flow reactors for safer exothermic reactions .
- Purification : Use simulated moving bed (SMB) chromatography to enhance purity (>98%) .
- Waste reduction : Employ green solvents (e.g., 2-MeTHF) and catalytic recycling .
Q. How do in vivo models validate therapeutic potential while addressing pharmacokinetic limitations?
- Rodent models : Evaluate oral bioavailability (e.g., Sprague-Dawley rats) with PK sampling over 24h .
- Metabolite profiling : Identify major metabolites via UPLC-QTOF to adjust dosing regimens .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
Q. What advanced techniques resolve spectral ambiguities in structural characterization?
- 2D NMR (HSQC, HMBC) : Assign overlapping quinoxaline and triazole signals .
- X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states in the methylthio group .
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric fragments (e.g., C₉H₇N₃ vs. C₈H₅NO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
